Meadowestolide
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Overview
Description
Meadowestolide is a unique, plant-based bioactive compound derived from Meadowfoam Seed Oil. It is a dimeric estolide molecule, structurally sophisticated and functionally active. This compound offers multiple benefits in personal care and cosmetics, particularly in hair and skin care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Meadowestolide is synthesized through the esterification of fatty acids derived from Meadowfoam Seed Oil. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, and heating the mixture to promote the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of fatty acids from Meadowfoam Seed Oil, followed by their purification and esterification. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure the efficient formation of the estolide compound.
Chemical Reactions Analysis
Types of Reactions: Meadowestolide primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Strong acid catalysts (e.g., sulfuric acid), heat.
Hydrolysis: Water, acid or base catalysts, heat.
Major Products Formed:
Esterification: Formation of estolide compounds.
Hydrolysis: Breakdown into fatty acids and glycerol.
Scientific Research Applications
Meadowestolide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin and hair fiber hydration and protection.
Medicine: Potential use in dermatological formulations for moisturization and protection against thermal and mechanical damage.
Industry: Incorporated into personal care products for its moisturizing and protective properties.
Mechanism of Action
Meadowestolide exerts its effects by improving intra-fiber moisture retention in hair and skin. It acts as a bioactive analog of ceramide, enhancing the hydration levels of interstitial spaces and providing significant moisturization benefits. The compound also reduces the coefficient of friction of the hair cuticle surface, preventing mechanical damage.
Molecular Targets and Pathways:
Skin and Hair Fibers: Improves moisture retention and elasticity.
Hydration Levels: Adjusts interstitial hydration levels.
Comparison with Similar Compounds
Ceramides
Other estolides
Meadowestolide represents a significant advancement in the field of personal care and cosmetics, offering a sustainable and effective solution for skin and hair care.
Properties
CAS No. |
182305-52-8 |
---|---|
Molecular Formula |
C40H76O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
5-[(E)-icos-5-enoyl]oxyicosanoic acid |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-37-40(43)44-38(35-33-36-39(41)42)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h26,28,38H,3-25,27,29-37H2,1-2H3,(H,41,42)/b28-26+ |
InChI Key |
FUDUPJKAUNIFJZ-BYCLXTJYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCC=CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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